molecular formula C13H9BrO5 B263389 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate

Cat. No. B263389
M. Wt: 325.11 g/mol
InChI Key: GIAWMFRJIVVDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate, also known as BMFC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory mediators. In vivo studies have shown that this compound reduces the growth of tumors and attenuates inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the development of this compound-based materials for organic electronics and materials science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity in vivo.

Synthesis Methods

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with 4-bromo-2-nitrophenyl ester, followed by the reduction of the nitro group with palladium and hydrogen gas. The resulting intermediate is then esterified with methoxycarbonyl chloride to yield this compound.

Scientific Research Applications

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer and anti-inflammatory properties. In organic electronics, this compound has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

properties

Molecular Formula

C13H9BrO5

Molecular Weight

325.11 g/mol

IUPAC Name

(4-bromo-2-methoxycarbonylphenyl) furan-2-carboxylate

InChI

InChI=1S/C13H9BrO5/c1-17-12(15)9-7-8(14)4-5-10(9)19-13(16)11-3-2-6-18-11/h2-7H,1H3

InChI Key

GIAWMFRJIVVDSD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CO2

Origin of Product

United States

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